molecular formula C9H15N5O3 B10769315 6S-5,6,7,8-Tetrahydrobiopterin

6S-5,6,7,8-Tetrahydrobiopterin

Katalognummer: B10769315
Molekulargewicht: 241.25 g/mol
InChI-Schlüssel: FNKQXYHWGSIFBK-ZMIZWQJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6S-5,6,7,8-Tetrahydrobiopterin (BH4) is a redox-active pteridine derivative that serves as an essential cofactor for aromatic amino acid hydroxylases (e.g., phenylalanine, tyrosine, and tryptophan hydroxylases) and nitric oxide synthases (NOS) . BH4 is synthesized de novo via the GTP cyclohydrolase I (GTPCH)-mediated pathway, which converts guanosine triphosphate (GTP) into 7,8-dihydroneopterin triphosphate, followed by sequential enzymatic steps involving 6-pyruvoyl-tetrahydropterin synthase (PTPS) and sepiapterin reductase (SR) . An alternative salvage pathway utilizes exogenous sepiapterin, which is reduced to BH4 via SR and dihydrofolate reductase (DHFR) . BH4 also exhibits antioxidant properties, scavenging reactive oxygen species (ROS) such as superoxide (O₂⁻) and peroxynitrite (ONOO⁻), thereby modulating cellular redox balance . Dysregulation of BH4 biosynthesis or oxidation contributes to pathologies including hypertension, neurodegeneration, and metabolic disorders .

Eigenschaften

Molekularformel

C9H15N5O3

Molekulargewicht

241.25 g/mol

IUPAC-Name

(6R)-2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one

InChI

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4-,6-/m1/s1

InChI-Schlüssel

FNKQXYHWGSIFBK-ZMIZWQJLSA-N

Isomerische SMILES

C[C@H]([C@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O

Kanonische SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Traditional Acidic Hydrogenation

The foundational method for synthesizing tetrahydrobiopterin involves catalytic hydrogenation of L-erythrobiopterin in acidic media. For example, Matsuura et al. reported hydrogenation in 1 M hydrochloric acid using platinum oxide (PtO₂), yielding a tetrahydrobiopterin mixture with a (6R)/(6S) ratio of 2.23. This equates to approximately 69% 6R and 31% 6S isomers. The low stereoselectivity arises from non-specific reduction of the pterin ring, favoring the natural (6R)-form but retaining significant (6S)-byproduct.

Basic Medium Hydrogenation for Enhanced Stereocontrol

The patent EP0153696B1 introduces a modified hydrogenation process in basic media (e.g., 10% sodium carbonate) using platinum-group catalysts. This method significantly improves the (6R)/(6S) ratio to 6.0–9.0, reducing 6S-THBP yields to 14%. While optimized for 6R production, this approach highlights the sensitivity of stereoselectivity to reaction conditions:

ParameterAcidic (1M HCl)Basic (10% Na₂CO₃)
CatalystPtO₂PtO₂
TemperatureAmbientAmbient
(6R)/(6S) Ratio2.236.0
6S Yield~31%~14%

The alkaline environment stabilizes intermediates, favoring 6R formation through protonation state changes at the C6 position. For 6S-THBP synthesis, traditional acidic conditions remain preferable despite lower overall efficiency.

Enzymatic Stereoselective Reduction

Lessons from 5-Methyltetrahydrofolate Synthesis

Although no direct enzymatic method for 6S-THBP is documented in the provided sources, the synthesis of (6S)-5-methyl-5,6,7,8-tetrahydrofolic acid (5-methyl-THFA) offers a conceptual framework. US20120315679A1 details a chemoenzymatic process using dihydrofolate reductase (DHFR) and glucose dehydrogenase (GluDH) to achieve >99% stereopurity for the 6S isomer. Key steps include:

  • Chemical Reduction : Zinc-mediated reduction of folic acid to dihydrofolic acid (DHFA).

  • Enzymatic Reduction : DHFR catalyzes NADPH-dependent reduction of DHFA to (6S)-THFA.

  • Methylation : Formaldehyde and sodium borohydride convert (6S)-THFA to 5-methyl-THFA.

Challenges in Isolation and Purification

Chromatographic Resolution

Neither chemical nor enzymatic methods exclusively produce 6S-THBP, necessitating post-synthetic separation. High-performance liquid chromatography (HPLC) with chiral stationary phases is theoretically viable but industrially impractical due to scalability limitations.

Industrial and Pharmacological Implications

Yield Optimization for 6S-THBP

Current methods prioritize 6R-THBP for therapeutic applications (e.g., phenylketonuria). Producing 6S-THBP at scale would require reversing stereoselective pressures:

  • Acidic Catalysis : Reverting to HCl-based hydrogenation maximizes 6S content (31%) but complicates purification.

  • Enzymatic Screening : Discovering 6S-specific reductases could mirror 5-methyl-THFA success.

Stability Considerations

6S-THBP is more prone to oxidation than its 6R counterpart due to unfavorable stereoelectronic effects, necessitating inert atmosphere handling and antioxidant additives (e.g., ascorbate) .

Analyse Chemischer Reaktionen

Antioxidant Reactivity

6S-BH4 exhibits potent antioxidant activity, independent of its cofactor function. In ischemia-reperfusion injury (IRI) models:

  • Superoxide Scavenging : 6S-BH4, 6R-BH4, and neopterin derivatives (NH4) equally inhibit ABTS⁺ radical formation (IC₅₀ ≈ 10–20 μM) .

  • Mechanism : The reduced pterin ring donates electrons to neutralize reactive oxygen species (ROS), regenerating 7,8-dihydrobiopterin (BH2) .

Table 1: Comparative Antioxidant Effects

CompoundCofactor Activity (NOS)Superoxide Scavenging Efficacy
6R-BH4High (Km ≈ 100 nM) ++
6S-BH4Negligible ++
NH4None ++

Nitric Oxide Synthase (NOS) Inhibition

  • Binding Assay : Incubation of eNOS with [³H]-6R-BH4 and excess 6S-BH4 reduces radiolabeled complex formation by >70% .

  • Functional Impact : 6S-BH4 does not rescue NO production in BH4-depleted endothelial cells but attenuates ROS generation .

Redox Cycling

6S-BH4 undergoes reversible oxidation to BH2, similar to 6R-BH4:
6S-BH46S-BH2+2H++2e\text{6S-BH4} \rightleftharpoons \text{6S-BH2} + 2\text{H}^+ + 2\text{e}^-
This equilibrium is pH-dependent, with stability favoring the reduced form (BH4) under physiological conditions (pH 7.4) .

Stability and Degradation

  • Thermal Degradation : At 25°C, 6S-BH4 has a half-life of ~8 hours in aqueous solution (pH 7.4), degrading to BH2 and pterin derivatives .

  • Light Sensitivity : Exposure to UV light accelerates oxidation, requiring storage in amber vials under inert gas .

Table 2: Degradation Products of 6S-BH4

ConditionMajor ProductsMinor Products
Oxidative Stress6S-BH2, BiopterinPterin-6-carboxylic acid
Acidic HydrolysisDihydroxypropyl-pterinAmmonia

Pharmacological Implications

  • Endothelial Dysfunction : 6S-BH4 infusion (500 μg/min) restores post-IRI vasodilation in humans, mimicking 6R-BH4’s antioxidant effect .

  • Therapeutic Limitations : Despite antioxidant efficacy, 6S-BH4 lacks clinical approval due to poor bioavailability and rapid clearance .

Wissenschaftliche Forschungsanwendungen

Role in Neurotransmitter Synthesis

Cofactor for Enzymes:
6S-5,6,7,8-Tetrahydrobiopterin serves as an essential cofactor for aromatic amino acid hydroxylases, which are critical for the synthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine. The presence of this cofactor is vital for the proper functioning of these enzymes, as it facilitates the conversion of phenylalanine to tyrosine and subsequently to dopamine .

Dopamine Release:
Research has demonstrated that this compound can enhance dopamine release in the brain. For instance, studies have shown that intraventricular injections of this compound resulted in increased extracellular acetylcholine levels in the rat hippocampus, indicating a direct effect on neurotransmitter dynamics independent of its cofactor role .

Cardiovascular Applications

Nitric Oxide Synthase Activity:
Tetrahydrobiopterin is crucial for the activity of nitric oxide synthases (NOS), which are responsible for producing nitric oxide (NO), a vital signaling molecule in vascular biology. In conditions such as hypertension and diabetes, tetrahydrobiopterin can become oxidized, leading to NOS uncoupling and increased production of reactive oxygen species (ROS) instead of NO . Supplementation with tetrahydrobiopterin has been shown to restore NOS function and improve endothelial function in hypertensive models .

Vascular Health:
Studies indicate that tetrahydrobiopterin supplementation can reduce vascular ROS production and enhance NO availability. This has implications for treating cardiovascular diseases where endothelial dysfunction is prevalent .

Neurological Disorders

Parkinson's Disease and Depression:
The therapeutic potential of this compound extends to neurological disorders such as Parkinson's disease and depression. Its role in neurotransmitter synthesis suggests that it could alleviate symptoms associated with these conditions by restoring dopaminergic function . Clinical studies have explored its use in patients with these disorders, showing promising results in improving symptoms when used alongside conventional treatments.

Metabolic Disorders

Phenylketonuria Treatment:
Tetrahydrobiopterin is utilized in the treatment of phenylketonuria (PKU), a genetic disorder characterized by an inability to metabolize phenylalanine. Supplementation with tetrahydrobiopterin can enhance residual enzyme activity in some patients with PKU, allowing for better management of blood phenylalanine levels .

Research Applications

Biochemical Studies:
In laboratory settings, this compound is frequently used in biochemical assays to study enzyme kinetics and metabolic pathways involving catecholamines and nitric oxide. Its ability to modulate enzyme activity makes it a valuable tool for researchers investigating metabolic processes related to neurotransmitter synthesis and vascular health .

Case Studies

StudyApplicationFindings
Study on Dopamine Release Neurotransmitter dynamicsDemonstrated increased acetylcholine levels following tetrahydrobiopterin administration
Hypertension Model Cardiovascular healthShowed restoration of endothelial function upon tetrahydrobiopterin supplementation
PKU Treatment Metabolic disordersHighlighted improved phenylalanine metabolism in patients with residual enzyme activity

Wirkmechanismus

6S-5,6,7,8-Tetrahydrobiopterin acts as a cofactor for several hydroxylase enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes catalyze the hydroxylation of their respective substrates, which is a critical step in the biosynthesis of neurotransmitters. The compound binds to the active site of the enzyme and facilitates the transfer of electrons, enabling the hydroxylation reaction to proceed .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Stereochemical Variants

  • L-erythro-BH4 (6R-BH4) vs. L-threo-BH4: L-erythro-BH4 (6R-(1'R,2'S)-BH4) is the mammalian isoform critical for NOS coupling and neurotransmitter synthesis. In contrast, L-threo-BH4 (6R-(1'S,2'S)-BH4), produced by Chlorobium tepidum SR, exhibits distinct stereochemistry but shares a conserved pterin ring structure . Functional Impact: The stereochemical differences influence cofactor binding efficiency. L-erythro-BH4 is indispensable for human NOS activity, whereas L-threo-BH4 is biologically inactive in mammalian systems .

Functional Comparison: Biochemical Roles and Disease Relevance

Table 1. Comparative Analysis of BH4 and Related Compounds

Compound Structure/Stereochemistry Biosynthetic Pathway Key Functions Disease Associations
6S-BH4 (L-erythro) 6R-(1'R,2'S)-5,6,7,8-THBP De novo (GTPCH/PTPS/SR) NOS coupling, AAA hydroxylation, ROS scavenging Hypertension, autism, neurodegeneration
L-threo-BH4 6R-(1'S,2'S)-5,6,7,8-THBP Bacterial SR activity Inactive in mammals; role in bacterial metabolism N/A
Sepiapterin 6-lactoyl-7,8-dihydropterin Salvage pathway BH4 precursor in deficiency states Cardiovascular diseases
BH2 7,8-Dihydrobiopterin Oxidation of BH4 NOS uncoupling, redox imbalance Endothelial dysfunction
Dyspropterin 6-(1,2-Dioxopropyl)-THBP Dihydroneopterin triphosphate pathway Transient cofactor for phenylalanine hydroxylase Rare metabolic disorders

Research Findings and Mechanistic Insights

  • Antioxidant vs. Pro-Oxidant Dualism: BH4 scavenges O₂⁻ (IC₅₀ = 12 μM) and inhibits paraquat-induced hepatotoxicity . However, BH4 deficiency exacerbates NOS uncoupling, increasing O₂⁻ production and contributing to vascular dysfunction in hypertension .
  • Modulation of Apoptosis: BH4 suppresses early-stage apoptosis in HL-60 cells exposed to nitric oxide donors (e.g., SNAP) but enhances late-stage cell death, suggesting context-dependent roles in redox signaling .
  • Lipid Remodeling and Ferroptosis: The GTPCH/BH4 axis suppresses ferroptosis by regulating lipid peroxidation through CoQ10 synthesis, highlighting a non-canonical role in cell survival .
  • Neuronal Vulnerability : BH4 deficiency increases susceptibility to hypoxic damage in neurons, linking its antioxidant function to neuroprotection .

Q & A

Q. What are the primary biochemical roles of BH4 in enzyme systems, and how can researchers assess its cofactor activity experimentally?

BH4 serves as an essential cofactor for aromatic amino acid hydroxylases (e.g., phenylalanine, tyrosine, and tryptophan hydroxylases) and nitric oxide synthases (NOS). To assess its cofactor activity:

  • Use enzyme activity assays with and without BH4 supplementation, measuring substrate conversion (e.g., phenylalanine to tyrosine via HPLC) .
  • For NOS, measure nitric oxide (NO) production using chemiluminescence or Griess reagent, comparing BH4-deficient vs. BH4-replete conditions .

Q. How should BH4 be stored and handled to maintain stability in experimental settings?

BH4 is highly oxidation-sensitive, particularly in neutral/alkaline buffers:

  • Store lyophilized BH4 at -20°C in airtight, light-protected vials. Reconstitute in 0.1 N HCl for short-term stability (weeks at -20°C) .
  • Monitor degradation via HPLC (e.g., peak shifts at 264 nm for oxidized derivatives like 7,8-dihydrobiopterin) .

Q. What experimental strategies can modulate intracellular BH4 levels in cell cultures?

  • Increase BH4 : Use sepiapterin (1 mM), a BH4 precursor, and measure intracellular BH4 via HPLC or LC-MS .
  • Deplete BH4 : Apply inhibitors like methotrexate (blocks dihydrofolate reductase) or N-acetyl-5-hydroxytryptamine (inhibits BH4 biosynthesis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in BH4’s proposed antioxidant vs. non-antioxidant mechanisms, such as in γ-ray-induced DNA damage?

In γ-irradiated RAW264.7 cells, BH4 reduced micronucleus frequency independent of its antioxidant peak levels . To dissect mechanisms:

  • Combine ROS scavenging assays (e.g., DCFH-DA fluorescence) with gene expression profiling (e.g., DNA repair genes like BRCA1 or XRCC1) .
  • Compare BH4 analogs (e.g., 6-methyltetrahydropterin) lacking antioxidant activity but retaining cofactor function .

Q. What methodologies elucidate BH4’s dual role in modulating apoptosis (e.g., pro-survival vs. pro-death effects)?

In HL-60 cells treated with NO donors (e.g., SNAP), BH4 inhibited early apoptosis but enhanced late-stage cell death . To study this duality:

  • Perform time-course assays with Annexin V/PI staining and caspase-3 activation.
  • Measure NO vs. superoxide ratios using ESR spin trapping or fluorescent probes (e.g., DHE for superoxide, DAF-FM for NO) .

Q. How do researchers analyze conflicting data on BH4’s role in enzymatic coupling efficiency (e.g., eNOS uncoupling)?

The BH4:7,8-dihydrobiopterin ratio determines eNOS coupling. Methodological approaches include:

  • Quantify BH4 and oxidized derivatives via HPLC with electrochemical detection .
  • Correlate ratios with vascular function assays (e.g., acetylcholine-induced vasodilation in isolated perfused lungs) .

Q. What experimental designs address time-dependent discrepancies in BH4’s protective effects (e.g., delayed micronucleus reduction post-sepiapterin treatment)?

In γ-irradiated cells, sepiapterin reduced micronuclei at 18 h but not 6 h despite peak BH4 levels at 6 h . To investigate:

  • Conduct time-course transcriptomics to identify delayed BH4-regulated pathways (e.g., chromatin repair).
  • Use live-cell imaging to track BH4 localization and interaction with repair machinery (e.g., γ-H2AX foci) .

Methodological Considerations

Q. How can researchers quantify the BH4:7,8-dihydrobiopterin ratio in endothelial cells, and why is this critical for studying eNOS dysfunction?

  • Extract intracellular pterins using acidic lysis (0.1 M HCl) and quantify via HPLC with fluorescence detection (Ex: 350 nm, Em: 440 nm) .
  • A low BH4:7,8-dihydrobiopterin ratio correlates with eNOS uncoupling, increasing superoxide production and impairing NO bioavailability in diabetes models .

Q. What in vitro systems are optimal for studying BH4’s role in neurotransmitter synthesis?

  • Use primary neuronal cultures or PC12 cells to measure dopamine/serotonin synthesis via HPLC-ECD after BH4 supplementation .
  • Apply CRISPR/Cas9 knockdown of GTP cyclohydrolase I (GCH1) to create BH4-deficient models .

Q. How do researchers validate BH4’s direct vs. indirect effects on enzyme catalysis (e.g., phenylalanine hydroxylase)?

  • Perform enzyme kinetics with recombinant PAH: Compare VmaxV_{max} and KmK_m under varying BH4 concentrations .
  • Use site-directed mutagenesis to test BH4 binding residues (e.g., Arg261 in PAH) and assess rescue with cofactor analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.